Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature23. However, the specific synthesis process for Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate is not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR and 13C-NMR2. However, the specific molecular structure analysis for Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate is not readily available in the retrieved sources.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied2. However, the specific chemical reactions involving Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate are not readily available in the retrieved sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed15. However, the specific physical and chemical properties for Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate are not readily available in the retrieved sources.
Scientific Research Applications
Synthesis and Anticancer Potential
Research has demonstrated the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, indicating potential as anticancer agents. Through sequential synthesis, various derivatives were created and evaluated for their anticancer properties. Compounds showed promising IC50 values, suggesting their strength as anticancer agents, albeit with a call for further in vivo studies to confirm therapeutic usefulness (Rehman et al., 2018).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing significant antituberculosis activity. One compound, in particular, displayed promising activity across tests without cytotoxic effects at relevant concentrations (Jeankumar et al., 2013).
Antimicrobial and Anti-inflammatory Properties
A variety of heterocyclic compounds, including imidazothiazole and imidazobenzothiazole derivatives, were synthesized and evaluated for anti-inflammatory, analgesic, antipyretic, and antimicrobial activities. These compounds underscore the diverse biological activities that can be explored with structural modifications of the base chemical scaffold (Abignente et al., 1983).
Antimicrobial and Antioxidant Activities
Further research into thiazolopyrimidine derivatives revealed their potential for antimicrobial and antioxidant activities. Microwave-assisted synthesis of these compounds demonstrated not only the efficiency of this method but also the significant biological activities against various microorganisms, illustrating the chemical's relevance in developing new therapeutic agents (Youssef & Amin, 2012).
Safety And Hazards
The safety and hazards of similar compounds have been analyzed5. However, the specific safety and hazards for Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate are not readily available in the retrieved sources.
Future Directions
The future directions for the study of similar compounds could include further analysis of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. However, the specific future directions for Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate are not readily available in the retrieved sources.
properties
IUPAC Name |
ethyl 1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-27-20(26)16-9-11-23(12-10-16)19(25)18-14(2)24-13-17(22-21(24)28-18)15-7-5-4-6-8-15/h4-8,13,16H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSNLPKCJXQVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate |
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